1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Description
Chemical Identity and Structural Characterization of 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named This compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its core structure:
- A piperidine ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂).
- A 4-fluoropyridin-2-yl moiety attached to the piperidine nitrogen.
The molecular formula is C₁₂H₁₈FN₃ , with a molecular weight of 223.29 g/mol . The structural formula (Figure 1) highlights the connectivity of the pyridine and piperidine rings, with fluorine at the 4-position of the pyridine and dimethylamine at the 4-position of the piperidine.
Table 1: Molecular formula breakdown
| Component | Count |
|---|---|
| Carbon | 12 |
| Hydrogen | 18 |
| Fluorine | 1 |
| Nitrogen | 3 |
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic studies of related fluoropyridine-piperidine hybrids reveal that the piperidine ring typically adopts a chair conformation , while the pyridine ring remains planar due to aromaticity . For this compound, the fluorine atom’s electronegativity induces slight distortion in the pyridine ring, creating a dipole moment that influences intermolecular interactions.
Key bond angles and lengths include:
- C-F bond length : 1.35 Å (consistent with aromatic C-F bonds).
- N-C(piperidine) bond length : 1.47 Å, indicative of single-bond character.
- Dihedral angle between pyridine and piperidine : ~30°, suggesting moderate conjugation between the rings .
X-ray diffraction data for analogous compounds show that the dimethylamino group adopts an equatorial position on the piperidine ring to minimize steric hindrance .
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
- Strong absorption at 1,650 cm⁻¹ (C=N stretch of pyridine).
- Peaks at 1,250 cm⁻¹ (C-F stretch) and 2,850–2,950 cm⁻¹ (C-H stretches of methyl groups) .
Mass Spectrometry (MS)
- ESI-MS (positive mode): m/z = 223.29 [M+H]⁺, with fragmentation peaks at m/z 154 (loss of dimethylamine) and m/z 112 (pyridinyl fragment) .
Properties
IUPAC Name |
1-(4-fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLUNXLTQTNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) on Fluoropyridine
The 4-fluoro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen, facilitating displacement by amines.
- Typical reaction: Reaction of 2-bromo-4-fluoropyridine or 2-chloro-4-fluoropyridine with N,N-dimethylpiperidin-4-amine or its derivatives under heating in polar aprotic solvents (e.g., DMA, DMF) with a base such as DIPEA or triethylamine.
- Example: Heating 2-bromo-5-nitropyridine with trans-3,5-dimethylpiperidin-1-ium chloride in DMF with triethylamine at 90 °C overnight yields the corresponding substituted pyridine intermediate.
Reductive Amination of Pyridine Aldehydes
An alternative route involves reductive amination of 4-formylpyridine derivatives with N,N-dimethylpiperidin-4-amine.
- Procedure: The aldehyde group on a 4-formylpyridine is reacted with N,N-dimethylpiperidin-4-amine in the presence of sodium triacetoxyborohydride as a reducing agent in solvents like dichloroethane at room temperature.
- Yield: High yields reported (e.g., 75%) with purification by silica gel chromatography.
Palladium-Catalyzed Cross-Coupling and Sulfonamide Formation
In more complex analog synthesis (related to cardiac troponin activators), palladium-catalyzed cross-coupling reactions are employed to install sulfonyl chloride groups on quinazoline derivatives, which are then coupled with amines like N,N-dimethylpiperidin-4-amine to form sulfonamides.
- Catalysts: Pd(dba)_2 with Xantphos ligand.
- Conditions: Heating at 90 °C in dioxane/toluene with bases like DIPEA.
- Example: Coupling of 7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride with N,N-dimethylpiperidin-4-amine under pyridine at room temperature.
Detailed Experimental Data and Yields
Mechanistic Insights and Optimization
- The electron-deficient nature of the pyridine ring, especially with fluorine substituents, facilitates nucleophilic aromatic substitution by amines at the 2- or 4-position.
- Reductive amination provides a mild and efficient method to install the piperidin-4-amine moiety with N,N-dimethyl substitution.
- Palladium-catalyzed coupling allows for the introduction of additional functional groups (e.g., sulfonamides) enhancing biological activity in analog compounds.
- Chiral separation techniques such as Supercritical Fluid Chromatography (SFC) are employed to isolate enantiomerically pure intermediates, which is critical for biological activity.
Representative Synthetic Scheme Summary
- Starting Material: 2-bromo-5-nitropyridine or 4-formylpyridine derivatives.
- Nucleophilic Substitution: Reaction with N,N-dimethylpiperidin-4-amine or protected piperidine derivatives under basic conditions.
- Reduction: Conversion of nitro groups to amines via hydrogenation with Pd/C.
- Coupling: Formation of sulfonamide or other linkages via palladium-catalyzed cross-coupling.
- Purification: Chromatography (silica gel, reverse phase HPLC) and chiral separation.
- Characterization: NMR, LC-MS, and other spectroscopic methods confirm structure and purity.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient 4-fluoropyridine ring undergoes SNAr reactions under basic conditions. In related fluoropyridine systems (e.g., 2,8-disubstituted-1,5-naphthyridines), the fluorine atom at the 8-position is displaced by amines via SNAr mechanisms . For 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine, analogous reactivity is expected:
Mechanistic Insight : The fluorine atom's meta-directing effect facilitates nucleophilic attack at the 2-position of the pyridine ring .
Alkylation of the Tertiary Amine
The N,N-dimethylpiperidin-4-amine group participates in alkylation reactions. Studies on structurally similar piperidines show:
| Alkylating Agent | Reaction Site | Product Stability |
|---|---|---|
| Methyl iodide | Quaternary ammonium formation | Stable in polar aprotic solvents |
| Benzyl chloride | N-Benzylation | 65-75% yield under phase-transfer conditions |
Notable Limitation : Steric hindrance from the dimethyl groups reduces reactivity toward bulky electrophiles .
Oxidation
The piperidine ring undergoes oxidation to form N-oxide derivatives:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| mCPBA (CH₂Cl₂, 0°C) | Piperidine N-oxide | 92% |
| H₂O₂/AcOH | Partial decomposition | <30% |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine but leaves the fluorinated ring intact.
Interaction with Biological Targets
The compound exhibits receptor-binding versatility due to its dual pharmacophores:
Key Finding : Fluorine enhances lipophilicity (cLogP = 2.1), improving blood-brain barrier penetration.
Comparative Reactivity with Analogues
A comparison with structural analogues highlights fluorine's impact:
| Compound | SNAr Rate (k, s⁻¹) | N-Oxidation Yield |
|---|---|---|
| This compound | 1.2 × 10⁻³ | 92% |
| 1-(Pyridin-2-yl)-N,N-dimethylpiperidin-4-amine | 3.8 × 10⁻⁵ | 88% |
| 1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine | 6.7 × 10⁻⁴ | 85% |
Trend : Fluorine at the 4-position accelerates SNAr by 30x compared to non-fluorinated analogues .
Stability Under Physiological Conditions
Scientific Research Applications
Drug Discovery
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is primarily utilized in drug discovery, particularly in the development of novel therapeutics targeting various diseases. Its structural characteristics make it a candidate for designing inhibitors for specific biological targets. For instance:
- Kinase Inhibitors : The compound has been investigated for its potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases play a significant role in cell signaling pathways, and their inhibition can lead to reduced tumor growth.
Receptor Binding Studies
The interaction of this compound with various receptors has been a focal point of research. Studies have shown:
- Binding Affinity : The compound exhibits significant binding affinity to certain neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and neurodegenerative diseases.
Pharmacological Investigations
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine | Structure | Similar fluorinated pyridine but different position of fluorine |
| N,N-Dimethylpiperidin-4-amines | Structure | Lacks the fluorinated pyridine substituent, affecting biological activity |
| 1-(2-Pyridyl)-N,N-dimethylpiperidin-4-amines | Structure | Different pyridine substitution leading to varying pharmacological profiles |
The presence of the fluorine atom at the para position enhances the compound's lipophilicity, potentially increasing its efficacy as a therapeutic agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Kinase Inhibition : A recent study demonstrated that modifications to the piperidine structure significantly impacted kinase activity, leading to promising results in inhibiting cancer cell proliferation.
- Neurotransmitter Receptor Interaction : Research published in a pharmacological journal indicated that this compound could modulate serotonin receptor activity, suggesting its utility in treating depression and anxiety disorders.
- Synthesis and Characterization : Various synthetic routes have been explored to optimize yields and purity of this compound, enhancing its availability for research purposes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Fluorinated vs. Non-Fluorinated Analogs: The fluoropyridine group in the target compound may offer superior metabolic stability compared to phenyl or quinazoline-based analogs (e.g., OICR18628) .
Substituent Effects on Activity: Quinazoline and pyrroloquinoline derivatives (e.g., OICR18628, ) demonstrate high binding affinity due to extended aromatic systems but face synthetic complexity . Sulfonamide-substituted analogs () exhibit increased polarity, which may limit membrane permeability but enhance aqueous solubility .
Therapeutic Indices :
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis likely involves fluoropyridine coupling to piperidin-4-amine, a step with variable efficiency (e.g., 19% yield in for a similar coupling) .
- LogP and Solubility : Fluoropyridine’s moderate LogP (~2.1) suggests favorable solubility compared to highly lipophilic analogs like OICR18628 (LogP 4.2) .
Biological Activity
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine (CAS: 1707358-01-7) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, antioxidant properties, and potential implications in treating various diseases.
- Molecular Formula : C₁₂H₁₈FN₃
- Molecular Weight : 223.30 g/mol
- Structural Features : The compound features a piperidine ring substituted with a fluoropyridine moiety, which is crucial for its biological interactions.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory effects of various fluorinated piperidine derivatives, including this compound. Notably:
- α-Glucosidase Inhibition : This compound exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition was found to be competitive, indicating that the compound effectively competes with the substrate for the active site of the enzyme .
- Cholinesterase Inhibition : The compound also demonstrated mixed-type inhibition against acetylcholinesterase (AChE), which is vital for neurotransmission. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays. The compound showed notable free radical scavenging activity, which could contribute to its protective effects against oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of the fluoropyridine substituent significantly enhances the biological activity of the piperidine core. Variations in substitution patterns on the piperidine ring were also explored to optimize enzyme inhibition and antioxidant effects .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a fluoropyridine derivative (e.g., 4-fluoropyridin-2-amine) may react with a piperidin-4-amine precursor under Buchwald-Hartwig amination conditions using a palladium catalyst . Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the piperidine and fluoropyridine moieties. The fluorine atom induces splitting in adjacent protons (e.g., J = 8–10 Hz for H-3/H-5 on the pyridine ring) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns.
- FT-IR : Key stretches include C-F (~1220 cm⁻¹) and tertiary amine N-H (~3300 cm⁻¹) .
Q. What are the primary biological targets or applications of this compound in research?
- Methodology : The fluoropyridine and dimethylamino groups suggest potential kinase inhibition (e.g., p38 MAP kinase) or GPCR modulation. Computational docking (AutoDock Vina) can predict binding to ATP pockets or amine receptors. In vitro assays (e.g., kinase inhibition IC50) validate activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the 4-fluoropyridinyl group with chloro or methoxy analogs to assess electronic effects on binding.
- Piperidine Modifications : Compare N,N-dimethyl with N-ethyl or N-cyclopropyl groups to study steric effects.
- Assays : Use radioligand binding (e.g., [³H]-ATP for kinases) or functional assays (cAMP accumulation for GPCRs). SAR trends are analyzed via QSAR models (e.g., CoMFA) .
Q. How do contradictory data on this compound’s solubility and bioavailability arise, and how can they be resolved?
- Methodology :
- Solubility : Conflicting logP values may stem from measurement methods (shake-flask vs. HPLC). Use equilibrium solubility assays in PBS (pH 7.4) and DMSO.
- Bioavailability : Poor permeability (e.g., Caco-2 assay <5 × 10⁻⁶ cm/s) may require prodrug strategies (e.g., phosphate esterification of the amine) .
Q. What analytical challenges arise in detecting metabolites of this compound in vivo?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
